molecular formula C16H16O4 B15124428 2,4'-Dimethoxy-biphenyl-4-acetic acid

2,4'-Dimethoxy-biphenyl-4-acetic acid

Cat. No.: B15124428
M. Wt: 272.29 g/mol
InChI Key: MMCKHWQVAUXVEF-UHFFFAOYSA-N
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Description

2,4’-Dimethoxy-biphenyl-4-acetic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of biphenyl, featuring two methoxy groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dimethoxy-biphenyl-4-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for 2,4’-Dimethoxy-biphenyl-4-acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dimethoxy-biphenyl-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong bases or acids, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenol derivatives, while reduction of the acetic acid moiety would produce an alcohol.

Scientific Research Applications

2,4’-Dimethoxy-biphenyl-4-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4’-Dimethoxy-biphenyl-4-acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and acetic acid moiety may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’-Dimethoxy-biphenyl-4-acetic acid is unique due to the presence of both methoxy groups and an acetic acid moiety on the biphenyl structure. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-[3-methoxy-4-(4-methoxyphenyl)phenyl]acetic acid

InChI

InChI=1S/C16H16O4/c1-19-13-6-4-12(5-7-13)14-8-3-11(10-16(17)18)9-15(14)20-2/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

MMCKHWQVAUXVEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)OC

Origin of Product

United States

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